molecular formula C12H10IO2P B3337144 (4-Iodophenyl)phenylphosphinic acid CAS No. 54185-74-9

(4-Iodophenyl)phenylphosphinic acid

Cat. No.: B3337144
CAS No.: 54185-74-9
M. Wt: 344.08 g/mol
InChI Key: OSYFQAPPCKSFKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Iodophenyl)phenylphosphinic acid: is a chemical compound with the molecular formula C12H10IO2P and a molecular weight of 344.09 g/mol . This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a phosphinic acid group. It is a relatively rare and unique chemical that has garnered interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Iodophenyl)phenylphosphinic acid typically involves the reaction of 4-iodophenylphosphinic acid with a suitable reagent under controlled conditions. One common method is the phosphorylation of 4-iodophenol using phosphorus trichloride (PCl3) followed by hydrolysis.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions with stringent control over temperature, pressure, and reagent concentrations to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

(4-Iodophenyl)phenylphosphinic acid: can undergo various types of chemical reactions, including:

  • Oxidation: The iodine atom in the compound can be oxidized to form iodine-containing byproducts.

  • Reduction: Reduction reactions can be performed to convert the iodine atom to a different oxidation state.

  • Substitution: The iodine atom can be substituted with other functional groups, leading to the formation of new compounds.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

  • Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation: Iodine-containing byproducts such as iodates or iodine gas.

  • Reduction: Reduced iodine species or other iodine-containing compounds.

  • Substitution: A variety of substituted phenylphosphinic acids depending on the nucleophile or electrophile used.

Scientific Research Applications

(4-Iodophenyl)phenylphosphinic acid: has several scientific research applications, including:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and interactions.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

(4-Iodophenyl)phenylphosphinic acid: can be compared with other similar compounds such as phenylphosphonic acid and 4-iodophenylphosphonic acid . While these compounds share structural similarities, the presence of the iodine atom in this compound imparts unique chemical properties and reactivity.

Comparison with Similar Compounds

  • Phenylphosphonic acid

  • 4-Iodophenylphosphonic acid

  • 4-Bromophenylphosphinic acid

  • 4-Chlorophenylphosphinic acid

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

(4-iodophenyl)-phenylphosphinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10IO2P/c13-10-6-8-12(9-7-10)16(14,15)11-4-2-1-3-5-11/h1-9H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYFQAPPCKSFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10IO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40969142
Record name (4-Iodophenyl)phenylphosphinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40969142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54185-74-9
Record name NSC140293
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140293
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-Iodophenyl)phenylphosphinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40969142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rare chemical library compound - solid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(4-Iodophenyl)phenylphosphinic acid
Reactant of Route 2
(4-Iodophenyl)phenylphosphinic acid
Reactant of Route 3
(4-Iodophenyl)phenylphosphinic acid
Reactant of Route 4
Reactant of Route 4
(4-Iodophenyl)phenylphosphinic acid
Reactant of Route 5
Reactant of Route 5
(4-Iodophenyl)phenylphosphinic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(4-Iodophenyl)phenylphosphinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.